molecular formula C24H32FN7O3 B2693846 8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione CAS No. 872628-05-2

8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione

Cat. No.: B2693846
CAS No.: 872628-05-2
M. Wt: 485.564
InChI Key: MGFKKCXGOOGLBK-UHFFFAOYSA-N
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Description

8-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione is a member of piperazines.

Scientific Research Applications

Cardiovascular and Antiarrhythmic Activity

  • Chłoń-Rzepa et al. (2004) synthesized derivatives of the compound and tested them for cardiovascular activities, including antiarrhythmic and hypotensive effects. The study found that certain derivatives displayed strong prophylactic antiarrhythmic activity, suggesting potential applications in treating heart-related conditions (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Electron Transfer

  • Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimide compounds with piperazine substituent. This research could be relevant in developing materials for photonic applications, as the compound demonstrates specific luminescent characteristics (Gan et al., 2003).

Fluorescent Ligands for Receptor Visualization

  • Lacivita et al. (2009) synthesized “long-chain” 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds showed potential for visualizing 5-HT(1A) receptors in cells, indicating their usefulness in biomedical imaging and receptor studies (Lacivita et al., 2009).

Antihistaminic Activity

  • Pascal et al. (1985) synthesized theophylline derivatives, including ones with piperazinyl substituents, and evaluated them for antihistaminic activity. This suggests the potential application of such compounds in developing antihistamine drugs (Pascal et al., 1985).

Antimicrobial Activity

  • Patel et al. (2007) synthesized amide derivatives of quinolone with various piperazine substituents and evaluated their antimicrobial properties against different bacterial strains. This indicates potential applications in developing new antimicrobial agents (Patel et al., 2007).

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN7O3/c1-27-22-21(23(33)28(2)24(27)34)32(12-9-29-13-15-35-16-14-29)20(26-22)17-30-7-10-31(11-8-30)19-5-3-18(25)4-6-19/h3-6H,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKKCXGOOGLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione

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